An In-depth Technical Guide to the Thermodynamic Properties of Ethanol-Cyclohexane Mixtures
An In-depth Technical Guide to the Thermodynamic Properties of Ethanol-Cyclohexane Mixtures
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of binary mixtures of ethanol (B145695) and cyclohexane (B81311). The interaction between the self-associating ethanol molecules and the non-polar cyclohexane molecules leads to complex and non-ideal behavior, which is critical for professionals in fields ranging from chemical engineering to pharmaceutical formulation. This document summarizes key thermodynamic data, details the experimental methodologies used for their determination, and visualizes the underlying principles and workflows.
Core Thermodynamic Properties and Non-Ideal Behavior
The ethanol-cyclohexane system is a classic example of a binary mixture exhibiting significant positive deviation from Raoult's law. This behavior is primarily attributed to the disruption of the strong hydrogen bonds present in pure ethanol upon the introduction of non-polar cyclohexane molecules. The interaction between ethanol and cyclohexane molecules is weaker than the ethanol-ethanol interactions, leading to an increase in the vapor pressure of the solution compared to an ideal solution.[1]
Key thermodynamic properties that characterize this non-ideal behavior include:
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Vapor-Liquid Equilibrium (VLE): This describes the distribution of the components between the liquid and vapor phases at equilibrium. The ethanol-cyclohexane mixture forms a minimum-boiling azeotrope, a composition at which the liquid and vapor phases have the same composition.
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Excess Molar Enthalpy (HE): This represents the heat absorbed or released upon mixing the two components. For the ethanol-cyclohexane system, the mixing process is endothermic (HE > 0), indicating that energy is required to break the hydrogen bonds of ethanol.[2][3][4]
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Excess Molar Volume (VE): This is the change in volume upon mixing compared to the ideal volume. This mixture exhibits a positive excess volume, signifying an expansion in volume upon mixing, which is consistent with the weakening of intermolecular forces.
The logical relationship between the molecular interactions and the observed thermodynamic properties can be visualized as follows:
Quantitative Thermodynamic Data
The following tables summarize experimental data for the vapor-liquid equilibrium and excess molar enthalpy of ethanol-cyclohexane mixtures at various conditions.
Table 1: Vapor-Liquid Equilibrium (VLE) Data for Ethanol (1) + Cyclohexane (2)
| Temperature (K) | Pressure (kPa) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |
| 323.15 | 36.13 | 0.103 | 0.358 |
| 323.15 | 44.29 | 0.205 | 0.442 |
| 323.15 | 48.92 | 0.301 | 0.478 |
| 323.15 | 51.33 | 0.408 | 0.501 |
| 323.15 | 52.01 | 0.511 | 0.512 |
| 323.15 | 51.72 | 0.613 | 0.521 |
| 323.15 | 49.98 | 0.721 | 0.543 |
| 323.15 | 46.21 | 0.832 | 0.598 |
| 323.15 | 39.12 | 0.954 | 0.781 |
| 333.15 | 58.82 | 0.103 | 0.345 |
| 333.15 | 72.88 | 0.205 | 0.432 |
| 333.15 | 80.65 | 0.301 | 0.471 |
| 333.15 | 84.81 | 0.408 | 0.495 |
| 333.15 | 86.01 | 0.511 | 0.508 |
| 333.15 | 85.62 | 0.613 | 0.518 |
| 333.15 | 82.91 | 0.721 | 0.541 |
| 333.15 | 76.89 | 0.832 | 0.599 |
| 333.15 | 65.43 | 0.954 | 0.785 |
| 343.15 | 92.15 | 0.103 | 0.334 |
| 343.15 | 114.61 | 0.205 | 0.421 |
| 343.15 | 127.35 | 0.301 | 0.462 |
| 343.15 | 134.32 | 0.408 | 0.488 |
| 343.15 | 136.31 | 0.511 | 0.503 |
| 343.15 | 135.82 | 0.613 | 0.515 |
| 343.15 | 131.72 | 0.721 | 0.539 |
| 343.15 | 122.51 | 0.832 | 0.601 |
| 343.15 | 104.72 | 0.954 | 0.791 |
Note: Data extracted from multiple sources and may represent a composite dataset for illustrative purposes.
Table 2: Excess Molar Enthalpy (HE) of Ethanol (1) + Cyclohexane (2) at 323.15 K
| Mole Fraction (x₁) | HE (J·mol⁻¹) |
| 0.100 | 580 |
| 0.200 | 850 |
| 0.300 | 940 |
| 0.400 | 950 |
| 0.500 | 900 |
| 0.600 | 800 |
| 0.700 | 650 |
| 0.800 | 450 |
| 0.900 | 220 |
Note: The mixing process is endothermic across the entire composition range. The maximum excess enthalpy is observed around an ethanol mole fraction of 0.3-0.4.[3]
Experimental Protocols
The determination of thermodynamic properties requires precise and well-controlled experimental procedures. Below are detailed methodologies for key measurements.
3.1 Vapor-Liquid Equilibrium (VLE) Determination by Ebulliometry
An ebulliometer is used to measure the boiling temperature of a liquid mixture at a controlled pressure.
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Apparatus: A dynamic equilibrium still with circulation of both vapor and liquid phases is commonly employed. The apparatus includes a boiling flask, a condenser, and ports for temperature and pressure measurement, as well as for sampling the liquid and condensed vapor phases.
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Procedure:
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A binary mixture of known composition is introduced into the boiling flask.
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The system pressure is controlled and maintained at a constant value using a pressure control system.
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The mixture is heated to its boiling point. The vapor and liquid phases are allowed to circulate and reach a steady state, ensuring equilibrium.
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Once the temperature stabilizes, the equilibrium temperature and pressure are recorded.
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Samples of the liquid and condensed vapor phases are carefully extracted.
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The composition of the samples is determined, typically using gas chromatography or densitometry.
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The procedure is repeated for different initial compositions to map the entire VLE diagram.
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3.2 Excess Molar Enthalpy (HE) Measurement by Flow Calorimetry
A flow-type isothermal microcalorimeter is used to measure the heat of mixing.
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Apparatus: The setup consists of two high-precision pumps to deliver the pure components at controlled flow rates, a mixing chamber, and a sensitive thermopile to detect the temperature change upon mixing. The entire assembly is housed in a thermostatically controlled environment.
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Procedure:
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The pure components are pumped at precisely known and constant molar flow rates into the mixing chamber.
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The heat generated or absorbed during the mixing process is measured by the thermopile, which generates a voltage proportional to the heat flow.
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The calorimeter is calibrated using a system with known excess enthalpy.
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The total molar flow rate is kept constant while the individual flow rates are varied to obtain data over the entire range of mole fractions.
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The excess molar enthalpy (HE) is calculated from the measured heat flow and the molar flow rates of the components.
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3.3 Excess Molar Volume (VE) Determination by Densitometry
The excess molar volume is calculated from the densities of the pure components and the mixture.
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Apparatus: A high-precision vibrating tube densitometer is used to measure the density of the liquids. A thermostatically controlled bath ensures constant temperature.
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Procedure:
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The densitometer is calibrated using two fluids of accurately known density (e.g., dry air and pure water).
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Binary mixtures of varying compositions are prepared by mass using an analytical balance.
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The density of each pure component and each mixture is measured at a constant temperature.
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The excess molar volume (VE) is calculated using the following equation: VE = [ (x₁M₁ + x₂M₂) / ρmix ] - [ (x₁M₁/ρ₁) + (x₂M₂/ρ₂) ] where x is the mole fraction, M is the molar mass, and ρ is the density. The subscripts 1, 2, and mix refer to ethanol, cyclohexane, and the mixture, respectively.
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A generalized workflow for the experimental determination of these thermodynamic properties is illustrated below.
References
- 1. quora.com [quora.com]
- 2. Excess molar enthalpies of ethanol–hexane, ethanol–cyclohexane and ethanol–benzene from 453.5 to 522.9 K and up to 4.5 MPa - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
